molecular formula C7H17NO2.ClH<br>C7H18ClNO2 B12662862 2,2-Diethoxyethyl(methyl)ammonium chloride CAS No. 54170-19-3

2,2-Diethoxyethyl(methyl)ammonium chloride

Cat. No.: B12662862
CAS No.: 54170-19-3
M. Wt: 183.67 g/mol
InChI Key: KZYYTQBPRJNKFR-UHFFFAOYSA-N
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Description

2,2-Diethoxyethyl(methyl)ammonium chloride is a chemical compound with the molecular formula C7H18ClNO2 and a molecular weight of 183.676 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ammonium ion bonded to a 2,2-diethoxyethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxyethyl(methyl)ammonium chloride typically involves the reaction of 2,2-diethoxyethanol with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

    Step 1: 2,2-diethoxyethanol is reacted with methylamine to form 2,2-diethoxyethyl(methyl)amine.

    Step 2: The resulting amine is then treated with hydrochloric acid to yield this compound.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxyethyl(methyl)ammonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,2-diethoxyethyl(methyl)amine, while oxidation with hydrogen peroxide may produce corresponding oxides .

Scientific Research Applications

2,2-Diethoxyethyl(methyl)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.

    Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological membranes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diethoxyethyl(methyl)ammonium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death in microbial organisms. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diethoxyethyl(trimethyl)ammonium chloride
  • 2,2-Diethoxyethyl(dimethyl)ammonium chloride
  • 2,2-Diethoxyethyl(ethyl)ammonium chloride

Uniqueness

2,2-Diethoxyethyl(methyl)ammonium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

54170-19-3

Molecular Formula

C7H17NO2.ClH
C7H18ClNO2

Molecular Weight

183.67 g/mol

IUPAC Name

2,2-diethoxy-N-methylethanamine;hydrochloride

InChI

InChI=1S/C7H17NO2.ClH/c1-4-9-7(6-8-3)10-5-2;/h7-8H,4-6H2,1-3H3;1H

InChI Key

KZYYTQBPRJNKFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC)OCC.Cl

Origin of Product

United States

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